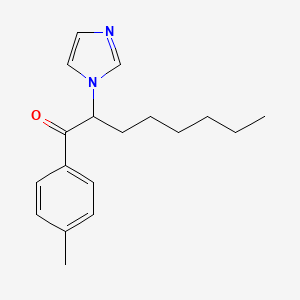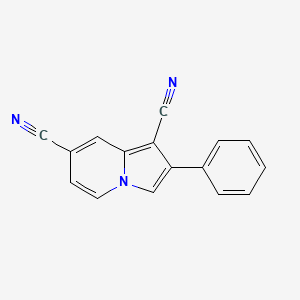![molecular formula C7H11NO3 B14523254 3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one CAS No. 62401-19-8](/img/structure/B14523254.png)
3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one typically involves cyclization reactions. One common method is the base-promoted [3 + 3] cyclization of cyclopropenones with amides . This reaction is conducted under mild conditions and does not require metal catalysts, making it an efficient and environmentally friendly approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring system and exhibit various biological activities.
1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one: This compound also features a fused heterocyclic structure and is used in medicinal chemistry.
Uniqueness: 3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
62401-19-8 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-hydroxy-1,3,4,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-6-one |
InChI |
InChI=1S/C7H11NO3/c9-6-2-1-5-4-11-7(10)3-8(5)6/h5,7,10H,1-4H2 |
InChI Key |
KRXPNZAYINFPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1COC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
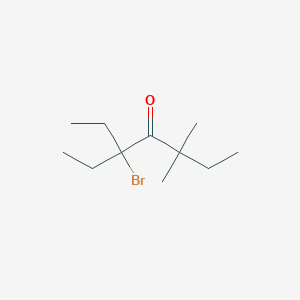
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)

![N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide](/img/structure/B14523198.png)
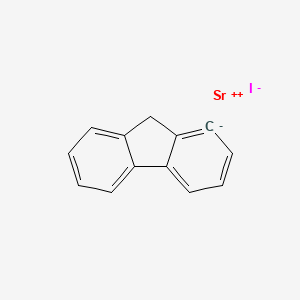
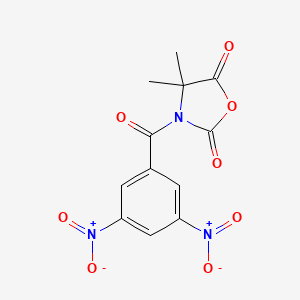

![3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14523226.png)

![2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14523234.png)
![2,2'-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one)](/img/structure/B14523239.png)
